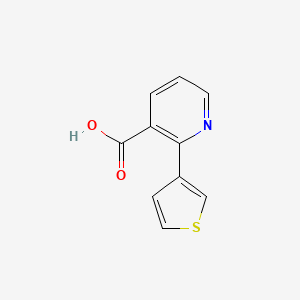

2-(Thiophen-3-YL)nicotinic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOBNFJKSQNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406260 | |

| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-60-9 | |

| Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Thiophen 3 Yl Nicotinic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) attached to the C3 position of the pyridine (B92270) ring is a primary site for chemical modification. Its reactivity is typical of aromatic carboxylic acids, influenced by the electronic nature of the heterocyclic system to which it is attached.

Key reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, 2-(thiophen-3-yl)nicotinic acid can be converted to its corresponding esters. For example, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions yields the methyl or ethyl ester, respectively. This reaction is fundamental for creating derivatives with altered solubility and for use as synthetic intermediates. koreascience.kr

Amide Formation: The carboxylic acid can be activated, for instance by conversion to an acyl chloride, and subsequently reacted with primary or secondary amines to form a wide range of N-substituted amides. nih.gov This pathway is crucial for the synthesis of biologically active compounds, as the amide bond is a key feature in many pharmaceutical agents. nih.gov

Decarboxylation: The removal of the carboxylic acid group can be achieved under specific conditions, often involving metal catalysis. acs.orgprinceton.edu This transformation is significant as it allows the carboxylic acid to function as a removable directing group, enabling selective functionalization at the C3 position of the pyridine ring before being cleaved. acs.orgresearchgate.net Palladium-catalyzed decarboxylative cross-coupling reactions, for instance, can replace the carboxylic acid group with an aryl group, providing a route to complex biaryl structures that might be difficult to access otherwise. acs.orgprinceton.edu

The reactivity of carboxylic acid derivatives is influenced by both inductive and resonance effects. youtube.comkhanacademy.org The electrophilicity of the carbonyl carbon, a key factor in its reactivity towards nucleophiles, is increased by electron-withdrawing groups and decreased by electron-donating resonance effects from an adjacent heteroatom. youtube.comlibretexts.org In general, acyl substitution reactions proceed by converting more reactive derivatives (like acyl chlorides) into less reactive ones (like esters or amides). libretexts.orgyoutube.com

Table 1: Representative Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Intermediate for further synthesis, modification of properties. koreascience.kr |

| Amide Formation | 1. Oxalyl chloride (to form acyl chloride) 2. Amine, Base | Amide | Synthesis of potentially bioactive molecules. nih.gov |

| Decarboxylative Coupling | Pd-catalyst, Aryl Halide, Base, High Temperature | 3-Aryl-2-(thiophen-3-yl)pyridine | Forms C-C bonds, allows for complex molecular construction. acs.orgprinceton.edu |

Reactivity of the Thiophene (B33073) Moiety and its Regioselectivity

The thiophene ring is a five-membered, electron-rich aromatic heterocycle. ucalgary.cast-andrews.ac.uk This electron-rich nature makes it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). ucalgary.carsc.org The heteroatom can activate the ring towards electrophilic attack, generally requiring mild reaction conditions. st-andrews.ac.uk

In this compound, the thiophene ring is substituted at its C3 position. The remaining unsubstituted positions are C2, C4, and C5. The regioselectivity of electrophilic substitution on this thiophene ring is governed by two main factors:

Inherent Reactivity of Thiophene: Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during α-attack. st-andrews.ac.ukresearchgate.net

Substituent Effects: The 2-(nicotinic acid) substituent on the thiophene ring is strongly electron-withdrawing. This deactivates the thiophene ring towards electrophilic attack. Such deactivation makes reactions like Friedel-Crafts alkylation difficult. st-andrews.ac.uk Electron-withdrawing groups on a thiophene ring generally direct incoming electrophiles to the positions meta to them. In this case, the substituent is at C3, so it would direct to the C5 position.

Considering these factors, electrophilic substitution on the thiophene moiety of this compound is expected to occur predominantly at the C5 position. This position is α to the sulfur and meta to the deactivating nicotinoyl group. Attack at the C2 position, while also an α-position, is electronically disfavored due to its proximity to the electron-withdrawing substituent.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring

| Reaction Type | Reagent | Predicted Major Product | Rationale |

| Halogenation | Br₂, Acetic Acid | 2-(5-Bromo-thiophen-3-yl)nicotinic acid | The C5 position is the most activated α-position, being furthest from the deactivating group. st-andrews.ac.ukrsc.org |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-(5-Nitro-thiophen-3-yl)nicotinic acid | Strong deactivation by the nicotinoyl group requires careful control of reaction conditions. st-andrews.ac.uk |

| Acylation | Acyl Chloride, Lewis Acid (e.g., SnCl₄) | 2-(5-Acyl-thiophen-3-yl)nicotinic acid | Friedel-Crafts acylation generally gives good yields on thiophenes, with regioselectivity directed to C5. st-andrews.ac.ukresearchgate.net |

Reactivity of the Pyridine Ring System at Unsubstituted Positions

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This has several consequences for its reactivity:

It is generally unreactive towards electrophilic aromatic substitution, resembling a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iq Reactions such as nitration or halogenation require harsh conditions.

The nitrogen atom is basic and readily protonated in acidic media, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

The electron-deficient nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqimperial.ac.uk

In this compound, the pyridine ring is substituted at C2 (with the thiophene group) and C3 (with the carboxylic acid). The unsubstituted positions are C4, C5, and C6. Both existing substituents are electron-withdrawing, further deactivating the ring to electrophiles but potentially activating it for nucleophilic attack.

Given the strong deactivation, electrophilic substitution is highly unlikely. Nucleophilic aromatic substitution (SNAr) could be possible if a good leaving group were present at the C4 or C6 positions. In the absence of such a group, direct nucleophilic addition is also challenging. However, derivatization of the nicotinic acid itself can lead to specific C-H functionalization. For instance, methods have been developed for the C3-arylation of nicotinic acids, which proceed via a sequence of reactions that might involve decarboxylation or other transformations. researchgate.net

The reactivity of the unsubstituted C-H bonds can be exploited through modern synthetic methods, such as directed metalation or C-H activation protocols, although specific studies on this compound are not widely reported.

Investigation of Intramolecular and Intermolecular Reactions

The presence of multiple reactive sites within one molecule allows for intramolecular reactions, leading to the formation of new ring systems. Intermolecular reactions between two molecules of this compound or with other reagents can lead to dimers or more complex structures.

Intramolecular Reactions: A key potential intramolecular reaction is cyclization. Under strongly acidic and dehydrating conditions (e.g., polyphosphoric acid), an intramolecular Friedel-Crafts-type acylation could occur. This would involve the carboxylic acid (or its activated form) attacking an electron-rich position on the thiophene ring. For cyclization to occur, the geometry of the molecule must allow the reactive centers to come into close proximity. The most likely cyclization would involve the carbonyl group of the carboxylic acid attacking the C2 or C4 position of the thiophene ring to form a new six-membered ring. Such cyclizations are known for related heteroaromatic systems and often depend heavily on the specific substituents and reaction conditions. nih.govnih.gov For example, the cyclization of related mercaptonicotinic acid derivatives can proceed via a 6-endo cyclization pathway to yield thiopyrano[2,3-b]pyridin-4-one structures. koreascience.kr

Intermolecular Reactions: Intermolecular reactions can be promoted by catalysts. As mentioned, palladium-catalyzed cross-coupling reactions can occur at the carboxylic acid position. acs.orgresearchgate.net These reactions involve the coupling of the heteroaromatic carboxylic acid (acting as an organic halide equivalent) with another coupling partner, such as a boronic acid or an organozinc reagent. acs.org Additionally, under certain conditions, intermolecular reactions can occur between the carboxylic acid of one molecule and a reactive site on another, potentially leading to the formation of anhydrides or other dimeric structures, though this is less common for aromatic carboxylic acids without strong activating agents.

Derivatization Strategies and Functionalization of 2 Thiophen 3 Yl Nicotinic Acid

Synthesis of Ester and Amide Derivatives of 2-(Thiophen-3-YL)nicotinic acid

The carboxylic acid moiety is the most readily accessible functional group for derivatization. Standard esterification and amidation reactions provide a straightforward route to a diverse library of derivatives.

The synthesis of esters is typically achieved by reacting this compound with an appropriate alcohol under acidic conditions or by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The acyl chloride, prepared by treating the parent acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily reacts with alcohols to yield the corresponding esters in high purity. nih.gov

Similarly, amide derivatives are synthesized by reacting the acyl chloride of this compound with a primary or secondary amine. nih.govvulcanchem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. These methods allow for the introduction of a wide array of substituents, enabling systematic modification of the compound's properties.

| Reactant | Reagent(s) | Product | Derivative Type |

| Ethanol (B145695) | SOCl₂, then C₂H₅OH | Ethyl 2-(thiophen-3-yl)nicotinate | Ester |

| Methanol (B129727) | H₂SO₄ (cat.), CH₃OH | Methyl 2-(thiophen-3-yl)nicotinate | Ester |

| Aniline | (COCl)₂, then C₆H₅NH₂ | N-phenyl-2-(thiophen-3-yl)nicotinamide | Amide |

| Diethylamine | SOCl₂, then (C₂H₅)₂NH | N,N-diethyl-2-(thiophen-3-yl)nicotinamide | Amide |

| Benzylamine | (COCl)₂, then C₆H₅CH₂NH₂ | N-benzyl-2-(thiophen-3-yl)nicotinamide | Amide |

Formation of Hydrazide and Hydrazone Derivatives

Further derivatization of the carboxylic acid group can lead to the formation of hydrazides and subsequently hydrazones, which are valuable intermediates in the synthesis of various heterocyclic systems.

The synthesis of 2-(thiophen-3-yl)nicotinohydrazide is typically accomplished through the hydrazinolysis of an ester derivative, such as methyl or ethyl 2-(thiophen-3-yl)nicotinate. researchgate.netmdpi.com The ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. mdpi.com

The resulting hydrazide possesses a reactive primary amine group (-NH₂) which can readily undergo condensation with aldehydes or ketones to form hydrazones. researchgate.netmdpi.comnih.gov This reaction is usually catalyzed by a few drops of acid, such as glacial acetic acid. researchgate.net This two-step process opens a pathway to a wide range of N-acylhydrazone derivatives with diverse structural features.

| Starting Material | Reagent(s) | Intermediate/Product | Derivative Type |

| Ethyl 2-(thiophen-3-yl)nicotinate | Hydrazine Hydrate | 2-(Thiophen-3-yl)nicotinohydrazide | Hydrazide |

| 2-(Thiophen-3-yl)nicotinohydrazide | Benzaldehyde | N'-(phenylmethylene)-2-(thiophen-3-yl)nicotinohydrazide | Hydrazone |

| 2-(Thiophen-3-yl)nicotinohydrazide | Acetone | N'-(propan-2-ylidene)-2-(thiophen-3-yl)nicotinohydrazide | Hydrazone |

| 2-(Thiophen-3-yl)nicotinohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(thiophen-3-yl)nicotinohydrazide | Hydrazone |

Cyclization Reactions to Form Fused Heterocyclic Systems from this compound Derivatives

The derivatives of this compound are valuable precursors for constructing fused heterocyclic systems. These intramolecular cyclization reactions can involve either the pyridine or the thiophene (B33073) ring, leading to novel polycyclic structures.

One major strategy involves the Thorpe-Ziegler reaction, where a dinitrile undergoes base-catalyzed intramolecular cyclization. For this to be applied, the carboxylic acid would first need to be converted to a nitrile, and another reactive nitrile-containing group would need to be introduced, for instance, at the C4 position of the pyridine ring.

A more direct approach is the Dieckmann-type cyclization of diester derivatives or the cyclization of ester or nitrile derivatives that have a suitable side chain. researchgate.net For example, introducing a substituent with a reactive methylene (B1212753) group (e.g., -SCH₂CO₂Et) at the 2-position of the pyridine ring (displacing the thiophene) could lead to intramolecular cyclization between the methylene group and the C3-ester, forming a thieno[2,3-b]pyridine (B153569) system. researchgate.net While this specific reaction would remove the original thiophene-3-yl group, analogous cyclizations could be envisioned where a functionalized thiophene ring participates in ring closure with a substituent on the pyridine ring, or vice-versa, to create novel fused architectures.

| Derivative of this compound | Reaction Type | Potential Fused System |

| 4-(Cyanomethyl)-2-(thiophen-3-yl)nicotinonitrile | Thorpe-Ziegler Cyclization | Aminopyridothiophene derivative |

| Methyl 4-(2-ethoxy-2-oxoethyl)-2-(thiophen-3-yl)nicotinate | Dieckmann Condensation | Dihydropyridothiophenone derivative |

| 2-(2-Aminothiophen-3-yl)nicotinic acid derivative | Intramolecular Amidation | Thieno[2',3':4,5]pyrido[2,3-d]pyrimidine derivative |

| 2-(Thiophen-3-yl)nicotinohydrazide | Reaction with CS₂ then cyclization | Thiophenyl-substituted triazolopyridine |

Regioselective Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution reactions. In this compound, the thiophene ring is attached to the pyridine at the C3 position. The directing effects of the pyridine-3-carboxylic acid group, which is electron-withdrawing, will influence the position of substitution. Electrophilic attack is generally favored at the α-positions (C2 and C5) of the thiophene ring.

Given that the C3 position is blocked, functionalization is expected to occur preferentially at the C2 or C5 positions. The C2 position is sterically hindered by the adjacent pyridine ring, suggesting that electrophilic substitution, such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration, might favor the C5 position. However, the precise regioselectivity can be influenced by reaction conditions. Functionalization at the C4 position is also possible but generally less favored.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-((5-Bromothiophen-3-yl))nicotinic acid |

| Nitration | HNO₃/H₂SO₄ | 2-((5-Nitrothiophen-3-yl))nicotinic acid |

| Acylation | Acetyl Chloride / AlCl₃ | 2-((5-Acetylthiophen-3-yl))nicotinic acid |

| Sulfonation | Fuming H₂SO₄ | 5-(2-(Nicotinic acid-2-yl))thiophene-2-sulfonic acid |

Exploration of Other Reactive Sites for Functionalization

Beyond the carboxylic acid and thiophene ring, the pyridine ring itself offers opportunities for functionalization. The pyridine ring is inherently electron-deficient, making it generally unreactive towards electrophilic substitution. However, its reactivity can be enhanced or altered through several strategies.

Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions ortho and para (C4 and C6) to the ring nitrogen, especially if a good leaving group is present. Direct C-H functionalization, a modern synthetic tool, offers a powerful method for introducing new substituents onto the pyridine ring. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to arylate the C4 position of nicotinic acid derivatives. researchgate.net

Another strategy involves the activation of the pyridine ring by N-oxidation. The resulting pyridine N-oxide is more susceptible to both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C6). The carboxylic acid and thiophene substituents will influence the regioselectivity of these reactions, providing pathways to a variety of functionalized derivatives. nih.gov

| Position on Pyridine Ring | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| C4 | C-H Arylation | Pd(OAc)₂, PPh₃, Ar-Br | 4-Aryl-2-(thiophen-3-yl)nicotinic acid |

| C6 | Nucleophilic Substitution (with leaving group) | NaOMe (if Cl at C6) | 6-Methoxy-2-(thiophen-3-yl)nicotinic acid |

| C4 | Electrophilic Substitution (via N-oxide) | HNO₃/H₂SO₄ on N-oxide | 4-Nitro-2-(thiophen-3-yl)nicotinic acid 1-oxide |

| C5 | C-H Borylation | Iridium catalyst, B₂pin₂ | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(thiophen-3-yl)nicotinic acid |

Mechanistic Investigations of Reactions Involving 2 Thiophen 3 Yl Nicotinic Acid and Its Derivatives

Probing Reaction Mechanisms through Experimental and Spectroscopic Techniques

The elucidation of reaction mechanisms for 2-(thiophen-3-yl)nicotinic acid and its derivatives would necessitate a combination of advanced experimental and spectroscopic techniques. These methods are designed to identify transient species, understand the flow of electrons, and map the energetic profile of a reaction.

Experimental Techniques for Mechanistic Probing:

A foundational approach to understanding a reaction mechanism is through kinetic analysis, which studies the rate of a reaction and its dependence on various factors. mckgroup.org For reactions involving this compound, such as esterification or amidation, reaction progress kinetic analysis would be a powerful tool. mckgroup.org This involves continuous monitoring of the concentrations of reactants, intermediates, and products over time, often using spectroscopic methods like UV-Vis or NMR.

Isotope labeling studies are another critical experimental technique. By selectively replacing atoms in this compound with their heavier isotopes (e.g., ¹³C in the carboxyl group, or deuterium (B1214612) on the aromatic rings), one can trace the fate of these atoms throughout the reaction. The observation of a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide strong evidence for bond-breaking or bond-forming events at the labeled position in the rate-determining step of the reaction.

Spectroscopic Techniques in Mechanistic Analysis:

Spectroscopy is indispensable for identifying the structures of reactants, products, and elusive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the starting materials and final products. For mechanistic studies, in-situ NMR monitoring can track the appearance and disappearance of signals corresponding to different species in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, in the conversion of the carboxylic acid to an ester or amide, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch at a different frequency would be indicative of the reaction's progress.

UV-Visible (UV-Vis) Spectroscopy: This technique is employed to study reactions that involve changes in conjugation or the formation of colored intermediates. Rapid-scanning stopped-flow UV-Vis spectroscopy can be used to detect and characterize short-lived intermediates with distinct electronic absorptions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of products and stable intermediates. umn.edu Electrospray ionization (ESI-MS) is particularly valuable as it can be used to detect charged intermediates directly from the reaction mixture. umn.edu

By integrating these experimental and spectroscopic approaches, a detailed picture of the reaction pathway can be constructed.

Characterization of Reaction Intermediates

A complete mechanistic picture requires the identification and characterization of all transient species, or intermediates, that are formed along the reaction coordinate. While often unstable and short-lived, the detection of these intermediates provides direct evidence for a proposed mechanism.

One common reaction of carboxylic acids is the formation of an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, which then serves as a highly reactive intermediate for subsequent reactions like esterification or amidation. In the case of this compound, the formation of 2-(thiophen-3-yl)nicotinoyl chloride would be a key intermediate.

Spectroscopic Evidence for Intermediates:

The formation of such an intermediate could be confirmed spectroscopically.

IR Spectroscopy: The conversion of the carboxylic acid to the acyl chloride would be marked by the disappearance of the broad O-H band (around 3000 cm⁻¹) and the C=O stretch of the acid (approx. 1700-1725 cm⁻¹), and the appearance of a new, higher frequency C=O stretch characteristic of an acyl chloride (approx. 1780-1815 cm⁻¹).

NMR Spectroscopy: While the acyl chloride is reactive, it may be possible to observe it using low-temperature NMR. The signals for the protons and carbons near the carboxylic acid group would experience a downfield shift due to the strong electron-withdrawing nature of the chlorine atom.

In other types of reactions, such as those involving transition metal catalysts, more complex intermediates may be formed. numberanalytics.com For example, in a palladium-catalyzed cross-coupling reaction, an organometallic intermediate where the palladium atom has inserted into a C-X bond (where X is a halide) on either the thiophene (B33073) or pyridine (B92270) ring could be proposed. Detecting such species often requires specialized techniques like cryospray mass spectrometry or in-situ X-ray absorption spectroscopy.

The table below summarizes the expected spectroscopic shifts for a plausible intermediate in the derivatization of this compound.

| Species | Intermediate Name | Key IR Bands (cm⁻¹) | Key ¹³C NMR Chemical Shift (Carboxyl Carbon, ppm) |

| Starting Material | This compound | ~3000 (broad, O-H), ~1710 (C=O) | ~165-170 |

| Intermediate | 2-(Thiophen-3-yl)nicotinoyl chloride | No O-H, ~1800 (C=O) | ~170-175 |

Note: The chemical shift values are estimates based on typical ranges for these functional groups.

Kinetic and Thermodynamic Studies of Transformation Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with a reaction, which are essential for a comprehensive mechanistic understanding.

Kinetic Studies:

Kinetic experiments measure how the rate of a reaction is affected by changes in concentration, temperature, and catalysts. For a reaction involving this compound, one could determine the rate law, which expresses the relationship between the rate and the concentration of the reactants. For example, in an esterification reaction, if the rate doubles when the concentration of the alcohol is doubled, the reaction is said to be first-order with respect to the alcohol.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) . This is the minimum energy required for the reactants to overcome the energy barrier and transform into products. A higher activation energy implies a slower reaction.

Thermodynamic Studies:

Thermodynamics is concerned with the relative energies of the reactants and products. The key thermodynamic parameters are:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat).

Entropy of Reaction (ΔS): The change in disorder or randomness. Reactions that produce more molecules or molecules with greater freedom of motion tend to have a positive ΔS.

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) and determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction.

These thermodynamic quantities can be measured using techniques like calorimetry. For instance, reaction calorimetry could be used to directly measure the heat released or absorbed during a reaction of this compound. Differential Scanning Calorimetry (DSC) could be used to study phase transitions and the thermodynamics of melting and decomposition. researchgate.net

The following table presents hypothetical, yet plausible, kinetic and thermodynamic data for a hypothetical esterification reaction of this compound, drawing analogies from studies on similar compounds. researchgate.net

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | Quantifies the reaction rate under specific conditions. |

| Activation Energy (Ea) | 65 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -20 kJ/mol | Indicates a moderately exothermic and energetically favorable reaction. |

| Entropy of Reaction (ΔS) | -15 J/(mol·K) | A small negative value might suggest a more ordered transition state. |

| Gibbs Free Energy (ΔG) at 298 K | -15.5 kJ/mol | The negative value confirms the reaction is spontaneous under standard conditions. |

By systematically applying these investigative techniques, a detailed and robust understanding of the reaction mechanisms of this compound can be achieved, paving the way for its more effective use in various chemical contexts.

Computational and Theoretical Studies on 2 Thiophen 3 Yl Nicotinic Acid

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of 2-(thiophen-3-yl)nicotinic acid. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms.

The geometry of this compound is defined by the spatial relationship between its two heterocyclic rings—the pyridine (B92270) and thiophene (B33073) rings—and the orientation of the carboxylic acid group. A key parameter is the dihedral angle between the planes of the pyridine and thiophene rings. Computational studies on analogous bi-heterocyclic systems suggest that while a fully planar conformation might maximize π-conjugation, steric hindrance between the ortho hydrogens on the two rings can lead to a twisted, non-planar ground state geometry. For instance, the crystal structure of a related compound, 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, shows a distinct torsion angle, indicating that non-planar arrangements are common. nih.gov

Furthermore, the carboxylic acid group introduces additional conformational possibilities. The orientation of the hydroxyl group can be either syn or anti with respect to the carbonyl group, and the entire -COOH group can rotate relative to the pyridine ring. DFT calculations on nicotinic acid have shown that different conformers can exist with small energy differences between them. researchgate.net For this compound, the most stable conformer would be determined by a balance of electronic effects (like conjugation) and steric factors.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict specific bond lengths and angles. researchgate.netresearchgate.net These calculated parameters can be compared with experimental data from X-ray crystallography for validation.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Predicted Value | Description |

|---|---|---|

| C(pyridine)-C(thiophene) Bond Length | ~1.47 Å | The single bond connecting the two aromatic rings. |

| C-S Bond Length (thiophene) | ~1.72 Å | Average carbon-sulfur bond length within the thiophene ring. |

| C=O Bond Length (carboxyl) | ~1.21 Å | The double bond of the carbonyl group. |

| C-O Bond Length (carboxyl) | ~1.35 Å | The single bond of the carboxylic acid group. |

| Pyridine-Thiophene Dihedral Angle | 15-40° | The twist angle between the two rings, indicating non-planarity. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two powerful computational methods used for this purpose.

Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. bohrium.com

For this compound, the electronic properties of the two rings are distinct. The thiophene ring, being sulfur-containing, is generally more electron-rich than the nitrogen-containing pyridine ring. Therefore, it is predicted that the HOMO will be predominantly localized on the thiophene ring, making it the likely site for electrophilic attack. wuxibiology.com Conversely, the pyridine ring is relatively electron-deficient, suggesting that the LUMO will be centered on this ring, particularly around the nitrogen atom and the carboxylic acid group. This separation of frontier orbitals makes intramolecular charge transfer (ICT) a key feature of its electronic transitions. researchgate.net

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. materialsciencejournal.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov These interactions, known as hyperconjugations, stabilize the molecule. The stabilization energy, E(2), quantifies the strength of these interactions.

In this compound, significant NBO interactions are expected:

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring could be a strong stabilizing interaction.

Lone Pair Delocalization: The lone pair electrons on the carboxylic oxygen atoms and the thiophene's sulfur atom can delocalize into the antibonding orbitals (π*) of the adjacent aromatic rings. bohrium.com

Table 2: Predicted Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated) | Description |

|---|---|---|---|

| LP(1) S | π*(C-C) (Thiophene) | > 5 | Delocalization of sulfur lone pair into the thiophene ring. |

| LP(2) O (carbonyl) | π*(C-N) (Pyridine) | > 20 | Delocalization of carbonyl oxygen lone pair into the pyridine ring. |

| π(C-C) (Thiophene) | π*(C-C) (Pyridine) | ~ 10-15 | Conjugative interaction between the two aromatic rings. |

| π(C-C) (Pyridine) | π*(C=O) (Carboxyl) | ~ 15-20 | Conjugation between the pyridine ring and the carboxyl group. |

LP denotes a lone pair orbital.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be validated against experimental measurements. This is a crucial step in confirming the structure of a synthesized compound.

NMR Spectroscopy Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on both the pyridine and thiophene rings. mdpi.comstackexchange.com The protons on the pyridine ring would appear in the aromatic region, typically downfield (δ 7.5-9.2 ppm), with coupling patterns determined by their ortho, meta, and para relationships. stackexchange.comchemicalbook.com The thiophene protons would also resonate in the aromatic region (δ 7.0-8.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield position (>10 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine H-4, H-5, H-6 | 7.5 - 9.2 | 120 - 155 | Specific shifts depend on position relative to N and the thiophene substituent. |

| Thiophene H-2, H-4, H-5 | 7.0 - 8.0 | 125 - 145 | Shifts characteristic of a 3-substituted thiophene. |

| Carboxylic Acid -OH | > 10 | --- | Broad singlet, exchangeable with D₂O. |

IR Spectroscopy Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to peaks in an IR spectrum. jocpr.com The predicted spectrum of this compound would exhibit several characteristic absorption bands. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method.

Table 4: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |

| ~3100 | C-H stretch (Aromatic) | Medium |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| 1550-1600 | C=C and C=N stretch (Pyridine ring) | Medium-Strong |

| 1400-1500 | C=C stretch (Thiophene ring) | Medium |

| ~1300 | C-O stretch / O-H bend | Medium |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the reactivity of this compound by modeling potential reaction pathways. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

A key element in this modeling is the identification of the transition state , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, one could model the esterification of the carboxylic acid group. Calculations would start with the optimized geometries of the reactants (this compound and an alcohol). The transition state for the tetrahedral intermediate formation would be located, and its structure and energy calculated.

Similarly, electrophilic substitution reactions, which are likely to occur on the electron-rich thiophene ring, can be modeled. researchgate.net For instance, the nitration or halogenation of the thiophene ring could be investigated. Computational modeling would help predict the regioselectivity (i.e., which position on the thiophene ring is most reactive) by comparing the activation energies for attack at different positions. These theoretical models can guide synthetic chemists in designing efficient reaction conditions and predicting reaction outcomes. koreascience.kr

Molecular Docking and Binding Site Analysis to Elucidate Molecular Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme. researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software like AutoDock or Gold to explore various binding poses of the ligand in the protein's active site. The program scores these poses based on binding affinity or energy.

Analysis: The best-scoring poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex.

Given that nicotinic acid derivatives are known to have biological activities, one could hypothesize that this compound might interact with relevant biological targets. nih.gov For example, it could be docked into the active site of an enzyme involved in lipid metabolism. The analysis would likely reveal key interactions:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor and would likely form strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Histidine) in the binding site.

Hydrophobic Interactions: The thiophene and pyridine rings could engage in hydrophobic or π-stacking interactions with nonpolar residues like Phenylalanine, Tryptophan, or Leucine.

Ionic Interactions: At physiological pH, the carboxylic acid group would be deprotonated (carboxylate), enabling it to form strong ionic bonds (salt bridges) with positively charged residues like Lysine or Arginine.

Table 5: Hypothetical Molecular Docking Interactions for 2-(Thiophen-3-YL)nicotinate with a Target Protein

| Interaction Type | Molecular Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Ionic Bond / H-Bond | Carboxylate (-COO⁻) | Lys, Arg, His |

| Hydrogen Bond | Pyridine Nitrogen | Ser, Thr, Asn, Gln |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

These computational predictions provide a rational basis for further experimental studies, such as enzyme inhibition assays, to validate the biological activity of this compound.

Applications of 2 Thiophen 3 Yl Nicotinic Acid As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The utility of 2-(thiophen-3-yl)nicotinic acid as a precursor for more complex molecules is primarily centered on the reactivity of its carboxylic acid and the potential for further functionalization of its heterocyclic rings. The carboxylic acid moiety is readily converted into a range of functional groups, which serves as a cornerstone for building molecular complexity.

One of the most common transformations is the conversion of the carboxylic acid to an amide . This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. This amide bond formation is a robust and widely used reaction in the synthesis of biologically active compounds. For example, derivatives of the isomeric 2-(thiophen-2-yl)nicotinic acid have been used to synthesize a large series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown potential as fungicidal agents. nih.govmdpi.com This same principle of amide coupling is directly applicable to the this compound scaffold to generate libraries of diverse amides.

Furthermore, the carboxylic acid can be transformed to create other key linkages. For instance, it can be reduced to a primary alcohol, which can then participate in etherification or other reactions. Esterification is another straightforward modification. These fundamental reactions allow for the integration of the this compound core into larger, more intricate structures, including potential pharmaceutical agents and functional materials.

Contribution to Scaffold Diversity in Heterocyclic Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of all FDA-approved drugs containing at least one heterocyclic ring. nih.gov The this compound structure is a prime example of a scaffold that enables significant diversification for drug discovery and material science.

The term "scaffold" refers to the core structure of a molecule to which various substituents are attached. The thiophene-pyridine scaffold is considered a "privileged structure" because it can bind to multiple biological targets by presenting different functional groups in a defined three-dimensional space. The combination of the hydrogen bond accepting nitrogen atom in the pyridine (B92270) ring, the hydrogen bond donating/accepting carboxylic acid group, and the lipophilic thiophene (B33073) ring provides a rich pharmacophore.

Chemists can leverage this scaffold to create a wide array of derivatives. mdpi.com

Modification of the Carboxylic Acid: As detailed previously, the acid group can be converted into amides, esters, and other functional groups, introducing new points of diversity. koreascience.kr

Substitution on the Heterocyclic Rings: Both the thiophene and pyridine rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. These modifications can fine-tune the electronic properties, solubility, and metabolic stability of the resulting compounds.

Cyclization Reactions: The functional groups on the scaffold can be used to build additional rings, leading to more complex, rigid, and structurally diverse polycyclic systems. For instance, derivatives of 2-mercaptonicotinic acid have been used to synthesize fused systems like 2-(3-thienyl)-4H-thiopyrano[2,3-b]pyridin-4-one through cyclization reactions. koreascience.kr

This capacity for diversification makes this compound a valuable starting point for generating libraries of novel compounds for screening against various biological targets.

Integration into Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules (a "library"). The goal is to accelerate the identification of lead compounds with desired biological activity. The properties of this compound make it an excellent candidate for such synthetic approaches.

A typical combinatorial synthesis using this scaffold would involve parallel reactions where the core molecule is reacted with a set of diverse building blocks. For example, the acyl chloride derived from this compound could be reacted with a library of different amines in a multi-well plate format to generate a library of amides.

Table 1: Representative Combinatorial Library Scheme

| Scaffold | Reactive Site | Library of Reagents (Examples) | Resulting Library (General Structure) |

| This compound | Carboxylic Acid (as Acyl Chloride) | Amines: - Aniline- Benzylamine- Morpholine- Piperidine | A library of N-substituted-2-(thiophen-3-yl)nicotinamides |

| Alcohols: - Methanol- Ethanol- Phenol | A library of 2-(thiophen-3-yl)nicotinate esters |

This high-throughput approach allows for the efficient exploration of the chemical space around the thiophene-pyridine core. While specific large-scale combinatorial libraries based explicitly on this compound are not widely reported in public literature, the synthesis of libraries of nicotinic acid and thiophene derivatives is a common practice in medicinal chemistry, indicating the scaffold's suitability for these methods. mdpi.comresearchgate.netnih.gov The principles of combinatorial design are readily applicable to this building block to generate novel compounds for biological screening. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 Thiophen 3 Yl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(thiophen-3-yl)nicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the thiophene (B33073) and pyridine (B92270) rings. Based on the analysis of related structures, such as nicotinic acid and 3-substituted thiophenes, the following approximate chemical shifts (δ) in ppm can be predicted. hmdb.cabmrb.iostackexchange.comchemicalbook.com The protons on the pyridine ring are anticipated to appear in the downfield region, typically between 7.5 and 9.2 ppm. hmdb.cabmrb.iostackexchange.comchemicalbook.com The proton at position 6 of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the nitrogen atom. The protons on the thiophene ring would likely resonate between 7.0 and 8.0 ppm. google.com The coupling patterns (spin-spin splitting) will be crucial for assigning the specific protons. For instance, the protons on the pyridine ring will show characteristic ortho, meta, and para couplings. stackexchange.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine and thiophene rings will appear in the aromatic region (approximately 120-155 ppm). bmrb.iochemicalbook.com The specific chemical shifts will be influenced by the substitution pattern and the electronic effects of the heteroatoms. For instance, the carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon atoms adjacent to the sulfur in the thiophene ring (C2 and C5) will have characteristic chemical shifts. chemicalbook.comspectrabase.com

2D NMR Techniques: Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are vital for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons on the same ring system, confirming their relative positions. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. researchgate.netiosrjournals.orgresearchgate.net A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and thiophene rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C-S stretching vibrations of the thiophene ring are also expected to be Raman active. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₀H₇NO₂S), the expected monoisotopic mass is approximately 205.0198 u. epa.gov HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine and thiophene rings. Nicotinic acid itself exhibits characteristic absorption peaks, and the presence of the thiophene substituent is expected to modulate these transitions. primescholars.com The conjugation between the two aromatic rings could lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent heterocycles. The spectrum of nicotinic acid in an acidic solution typically shows peaks around 213 nm and 261 nm.

Future Perspectives in the Academic Research of 2 Thiophen 3 Yl Nicotinic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2-(thiophen-3-yl)nicotinic acid will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Traditional cross-coupling methods, while effective, often rely on harsh conditions and hazardous materials. researchgate.net A primary focus of future research will be the development of more sustainable synthetic protocols.

One of the most promising approaches for constructing the bi-aryl linkage in this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is widely used for its tolerance of a broad range of functional groups and the relatively low toxicity of its boron-based reagents. ubc.ca Future research will likely focus on optimizing this reaction to be more environmentally benign. This could involve the use of water as a solvent, the development of highly active palladium catalysts that can be used at very low loadings, and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. mdpi.com

Furthermore, enzymatic and biocatalytic methods, which operate under mild conditions and offer high selectivity, present a revolutionary approach to organic synthesis. frontiersin.org The development of enzymatic pathways for the synthesis of nicotinic acid and its derivatives is a growing field. frontiersin.org Future research could explore the potential of engineered enzymes to catalyze the formation of this compound or its precursors, which would represent a significant leap forward in sustainable chemical manufacturing.

A hypothetical sustainable synthesis of this compound via a green Suzuki-Miyaura coupling is presented in the table below.

| Parameter | Proposed Sustainable Condition | Rationale |

| Reactants | 2-chloronicotinic acid, thiophene-3-boronic acid | Readily available starting materials. |

| Catalyst | Palladium-based catalyst on a solid support | Ease of separation and recycling, reducing metal contamination in the product. |

| Solvent | Water or a biodegradable solvent like ethanol (B145695) | Reduces reliance on volatile organic compounds (VOCs). mdpi.com |

| Base | Potassium carbonate (K2CO3) or a biodegradable base | Mild and environmentally benign base. |

| Energy Source | Microwave irradiation or ultrasound | Can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com |

Development of Chemo- and Regioselective Functionalization Methodologies

The this compound molecule possesses two distinct heteroaromatic rings, the pyridine (B92270) and the thiophene (B33073) ring, each with its own characteristic reactivity. A significant area of future research will be the development of methods to selectively functionalize one ring in the presence of the other, as well as to control the position of functionalization on each ring (regioselectivity).

The thiophene ring is generally more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic substitution. nih.gov Conversely, the pyridine ring is more prone to nucleophilic attack. This inherent difference in reactivity can be exploited to achieve chemoselectivity. However, for more subtle transformations, advanced synthetic strategies will be required.

Directed metalation, using reagents like TMP-bases (2,2,6,6-tetramethylpiperidyl), has proven effective for the regioselective functionalization of various heterocycles, including thiophenes. researchgate.net Future work could involve applying these methods to this compound to selectively deprotonate and functionalize specific positions on either the thiophene or pyridine ring. The development of catalytic asymmetric functionalization and dearomatization of thiophenes is also an emerging area that could lead to novel chiral derivatives of the target molecule. rsc.org

The table below outlines potential regioselective functionalization strategies for this compound.

| Target Ring | Reaction Type | Proposed Reagent/Catalyst | Expected Position of Functionalization |

| Thiophene | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Position 5 of the thiophene ring |

| Thiophene | Directed Metalation | TMPMgCl·LiCl followed by an electrophile | Position 2 or 5 of the thiophene ring |

| Pyridine | Nucleophilic Aromatic Substitution | A strong nucleophile (e.g., an alkoxide) | Position 6 of the pyridine ring |

| Pyridine | C-H Activation | Palladium catalyst with a suitable directing group | Position 4 or 6 of the pyridine ring |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound is crucial for process optimization and the discovery of novel reaction pathways. The application of advanced spectroscopic and imaging techniques for real-time monitoring will be instrumental in achieving this.

Techniques such as in-situ infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. For instance, monitoring a Suzuki-Miyaura coupling for the synthesis of a related bi-aryl compound has been successfully demonstrated using a compact mass spectrometer coupled with thin-layer chromatography (TLC/CMS), allowing for the rapid evaluation of reaction progress. shoko-sc.co.jp This approach could be adapted to optimize the synthesis of this compound. ubc.cashoko-sc.co.jp

Furthermore, advanced techniques like surface-enhanced Raman spectroscopy (SERS) could be employed for the sensitive detection of reaction intermediates, even at very low concentrations. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to elucidate the structures of transient species and to model reaction pathways. koreascience.kr

The following table summarizes advanced analytical techniques and their potential applications in the study of this compound.

| Technique | Application | Information Gained |

| In-situ FT-IR/Raman Spectroscopy | Real-time monitoring of synthesis and functionalization reactions | Reaction kinetics, identification of intermediates, endpoint determination. |

| Process NMR Spectroscopy | Quantitative analysis of reaction mixtures over time | Precise measurement of reactant consumption and product formation. |

| Compact Mass Spectrometry (CMS) | Rapid reaction monitoring and high-throughput screening | Molecular weight confirmation of reactants, intermediates, and products. shoko-sc.co.jp |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultrasensitive detection of surface-adsorbed species | Identification of short-lived intermediates and catalyst-substrate interactions. researchgate.net |

| Density Functional Theory (DFT) | Computational modeling of molecular properties and reaction mechanisms | Prediction of spectroscopic signatures, elucidation of reaction pathways. koreascience.kr |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Thiophen-3-YL)nicotinic acid?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions between nicotinic acid derivatives and thiophene-based boronic acids. For example, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) under inert conditions (N₂/Ar) with aryl halides can yield the target compound. Reaction optimization should include temperature control (80–120°C) and base selection (e.g., Na₂CO₃ or Cs₂CO₃) to improve yields . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood with adequate ventilation (≥6 air changes/hour). Store in a tightly sealed container under dry, inert conditions (argon) at 2–8°C to prevent decomposition . For spills, avoid aqueous jets; instead, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the thiophene-nicotinic acid linkage .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ or [M−H]⁻) .

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and thermal displacement analysis for atomic positions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional is effective. Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, molecular electrostatic potentials (MEP), and charge transfer dynamics. Basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM for DMSO) improve accuracy. Validate against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Systematic analysis of reaction variables:

- Catalyst Loading : Test Pd catalysts (0.5–5 mol%) to balance cost and efficiency .

- Purification : Compare HPLC (C18 column, MeCN/H₂O + 0.1% TFA) vs. recrystallization (EtOH/H₂O) to assess purity-impacted yields .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can researchers evaluate the cytotoxicity of this compound in vitro?

- Methodological Answer : Use the MTT assay (Mosmann’s protocol):

- Seed cells (e.g., HeLa or HEK293) in 96-well plates (5×10³ cells/well).

- Treat with compound (1–100 µM) for 48 hours.

- Add MTT reagent (0.5 mg/mL), incubate (4 hrs), dissolve formazan crystals in DMSO, and measure absorbance at 570 nm. Normalize viability against untreated controls .

- For NAD+ interaction studies, combine with radiolabeled [¹⁴C]nicotinic acid to track metabolic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.